Tert-butyl [(1S)-1-(3-methoxyphenyl)ethyl]carbamate
Description
Tert-butyl [(1S)-1-(3-methoxyphenyl)ethyl]carbamate is a chiral carbamate derivative characterized by a tert-butyloxycarbonyl (Boc) protecting group attached to an ethylamine moiety substituted with a 3-methoxyphenyl ring. The (1S) stereochemistry indicates its enantiomeric purity, which is critical in pharmaceutical synthesis for ensuring target specificity and minimizing off-target effects. Carbamates like this are widely used as intermediates in drug development, particularly as protective groups for amines during multi-step syntheses .
Properties
IUPAC Name |
tert-butyl N-[(1S)-1-(3-methoxyphenyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-10(15-13(16)18-14(2,3)4)11-7-6-8-12(9-11)17-5/h6-10H,1-5H3,(H,15,16)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTUPAMJYJDJFH-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)OC)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl [(1S)-1-(3-methoxyphenyl)ethyl]carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound features a tert-butyl group attached to a carbamate functional group, which is linked to a chiral center at the 1-position of an ethyl chain that carries a methoxyphenyl substituent. This unique structure contributes to its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets, influencing pathways related to pain modulation, inflammation, and possibly neuroprotection. The presence of the methoxy group may enhance lipophilicity, facilitating better membrane permeability and receptor interaction.
Antioxidant Activity
Preliminary studies suggest that this compound exhibits antioxidant properties . In vitro assays have demonstrated its ability to scavenge free radicals, which is crucial for mitigating oxidative stress. For example, in tests against DPPH radicals, compounds with similar structures have shown significant scavenging activity with IC50 values ranging from 6.00 to 10.00 µM, indicating strong antioxidant potential .
Antinociceptive Effects
The compound may also possess antinociceptive effects , potentially acting as a TRPV1 antagonist. TRPV1 channels are implicated in pain sensation and inflammatory responses. Studies on structurally related compounds have shown that they can inhibit TRPV1-mediated calcium influx, leading to reduced pain perception . This suggests that this compound could be explored for its analgesic properties in preclinical models.
In Vitro Studies
In a focused combinatorial chemistry study, derivatives similar to this compound were synthesized and evaluated for their biological activity. These studies highlighted the importance of structural modifications in enhancing biological efficacy. Notably, compounds exhibiting high metabolic stability and low toxicity were identified as promising candidates for further development in pain management therapies .
Pharmacological Evaluations
Pharmacological evaluations have indicated that compounds with carbamate functionalities can modulate neurotransmitter systems. For instance, certain derivatives have been shown to influence serotonin and norepinephrine levels, which are critical in mood regulation and pain pathways. This suggests potential applications in treating conditions like neuropathic pain and depression .
Comparative Analysis of Biological Activities
| Compound | Biological Activity | IC50 (µM) | Remarks |
|---|---|---|---|
| This compound | Antioxidant | 6.00 - 10.00 | Strong radical scavenger |
| Related TRPV1 antagonists | Antinociceptive | Varies | Reduces pain perception via TRPV1 inhibition |
| Other carbamate derivatives | Neurotransmitter modulation | N/A | Potential antidepressant effects |
Chemical Reactions Analysis
Functional Group Transformations
The methoxyphenyl and carbamate groups enable diverse transformations:
a. Electrophilic Aromatic Substitution
The 3-methoxyphenyl ring undergoes regioselective electrophilic substitution. For instance, bromination at the para-position to the methoxy group occurs under mild conditions:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C | Tert-butyl [(1S)-1-(3-methoxy-4-bromophenyl)ethyl]carbamate | 85% |
b. Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable aryl functionalization. A representative example :
Reaction yields range from 70–90% depending on the arylboronic acid used .
Comparative Reactivity with Analogues
Structural modifications significantly alter reactivity:
| Compound | Key Feature | Reactivity Difference | Source |
|---|---|---|---|
| Tert-butyl [(1S)-1-(3-bromophenyl)ethyl]carbamate | Bromine substituent | Higher electrophilicity; prone to SNAr | |
| Tert-butyl [(1S)-1-(4-chlorophenyl)ethyl]carbamate | Chlorine substituent | Faster coupling reactions | |
| Tert-butyl [(1S)-1-(5-bromo-2-methoxyphenyl)ethyl]carbamate | Bromine/methoxy ortho-positions | Unique steric hindrance |
Spectroscopic Characterization
Key spectral data for reaction monitoring:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key differences between Tert-butyl [(1S)-1-(3-methoxyphenyl)ethyl]carbamate and structurally related carbamates, focusing on substituent effects, physical properties, and functional roles.
Table 1: Comparative Analysis of Tert-butyl Carbamate Derivatives
*Calculated molecular weight based on structural analogy.
Key Comparative Insights:
This substituent also improves lipophilicity, favoring blood-brain barrier penetration in CNS drug candidates. Hydroxyl (3-OH): The hydroxyl analog (CAS 266369-42-0) is more polar, with a predicted pKa of ~9.84, making it suitable for aqueous-phase reactions . However, it requires protection during synthetic steps to prevent unwanted side reactions. Bromo (3-Br): Bromine substitution (CAS 477312-85-9) facilitates palladium-catalyzed cross-coupling reactions, enabling modular synthesis of biaryl structures common in kinase inhibitors .
Biological Activity and Safety: Ethyl and vinyl carbamates (e.g., ethyl carbamate) are known carcinogens, but tert-butyl carbamates generally exhibit lower toxicity. This safety profile makes tert-butyl derivatives preferable in pharmaceutical applications.
Synthetic Utility :
- Fluorinated analogs (e.g., 2-F, 5-NH₂ derivative) are valued as building blocks in fluorinated drug candidates (e.g., antipsychotics), leveraging fluorine’s electronegativity for target binding .
- The methylcarbamoyl variant (CAS 84851-00-3) demonstrates versatility in generating peptidomimetics, critical for protease inhibitor design .
Physical Properties :
- Methoxy and bromo substituents increase molecular weight and density compared to hydroxyl or hydrogen-substituted analogs. For example, the bromo derivative has a molecular weight of 300.19 g/mol, significantly higher than the hydroxyl variant (237.29 g/mol) .
Q & A
Basic Questions
Q. What are common synthetic routes for Tert-butyl [(1S)-1-(3-methoxyphenyl)ethyl]carbamate?
- Methodological Answer : The compound is typically synthesized via carbamate-forming reactions. A standard approach involves condensation of tert-butyl carbamate derivatives with substituted phenyl ethylamines in the presence of coupling reagents like EDCI/HOBt . For stereoselective synthesis, asymmetric Mannich reactions using chiral catalysts (e.g., organocatalysts) can yield enantiomerically pure products . Multi-step protocols often include protection/deprotection strategies, as seen in the synthesis of tert-butyl carbamates in Scheme 36 of , which employs THF, CuI, and Pd(PPh₃)₂Cl₂ for cross-coupling reactions .
Q. How is the compound purified after synthesis?
- Methodological Answer : Purification commonly involves column chromatography (silica gel, hexane/EtOAc gradients) . Recrystallization from solvents like dichloromethane/hexane may enhance purity. For chiral resolution, preparative HPLC with chiral stationary phases (e.g., Chiralpak AD-H) is recommended .
Q. What analytical techniques confirm the structure and stereochemistry?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm regiochemistry and functional groups (e.g., tert-butyl, methoxy).
- Mass Spectrometry : ESI-MS or HRMS for molecular weight validation .
- X-ray Crystallography : For absolute stereochemistry, single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) resolves spatial arrangements .
Q. What are key handling and stability considerations?
- Methodological Answer : Store at 2–8°C in inert atmospheres (argon/nitrogen) to prevent hydrolysis. Avoid prolonged exposure to moisture, strong acids/bases, and oxidizing agents, as tert-butyl carbamates are prone to deprotection under acidic conditions .
Advanced Research Questions
Q. How can stereochemical challenges in synthesis be addressed?
- Methodological Answer :
- Asymmetric Catalysis : Use chiral Brønsted acids or transition-metal catalysts (e.g., Pd with chiral ligands) to control enantioselectivity .
- Dynamic Kinetic Resolution : Employ enzymes or chiral auxiliaries to bias reaction pathways .
- Crystallographic Validation : Confirm stereochemistry via X-ray diffraction, as demonstrated for tert-butyl carbamate derivatives in .
Q. How can low-yield reactions be optimized for scale-up?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for solubility improvements.
- Catalyst Tuning : Replace Pd(PPh₃)₂Cl₂ with Pd(OAc)₂/XPhos for higher turnover .
- Microwave-Assisted Synthesis : Reduce reaction times and improve yields for steps like Suzuki couplings .
Q. How to resolve contradictions in spectroscopic or crystallographic data?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine NMR (NOESY for spatial proximity), IR (carbamate C=O stretch), and X-ray data .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict NMR shifts or optimize crystal packing to reconcile discrepancies .
Q. What strategies mitigate side reactions during carbamate protection?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
